BenchChemオンラインストアへようこそ!

3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea

Acetylcholinesterase inhibition CNS research tools Structure-activity relationship

3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea (CAS 1157922-50-3; molecular formula C₁₆H₁₆FN₃O; MW 285.32 g/mol) is a synthetic diaryl urea derivative that combines a 4-fluorophenyl group with a 1,2,3,4-tetrahydroisoquinolin-5-yl scaffold via a urea linkage. The compound is supplied as a research chemical (typically ≥95% purity) and is catalogued under MDL MFCD13806051.

Molecular Formula C16H16FN3O
Molecular Weight 285.32 g/mol
CAS No. 1157922-50-3
Cat. No. B1371182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
CAS1157922-50-3
Molecular FormulaC16H16FN3O
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=CC=C2)NC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H16FN3O/c17-12-4-6-13(7-5-12)19-16(21)20-15-3-1-2-11-10-18-9-8-14(11)15/h1-7,18H,8-10H2,(H2,19,20,21)
InChIKeyIEQYFRYZYRUCDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea (CAS 1157922-50-3): Procurement-Relevant Identity and Core Characteristics


3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea (CAS 1157922-50-3; molecular formula C₁₆H₁₆FN₃O; MW 285.32 g/mol) is a synthetic diaryl urea derivative that combines a 4-fluorophenyl group with a 1,2,3,4-tetrahydroisoquinolin-5-yl scaffold via a urea linkage [1]. The compound is supplied as a research chemical (typically ≥95% purity) and is catalogued under MDL MFCD13806051 . Its structural features place it within the tetrahydroisoquinoline-based diaryl urea class, a chemotype explored for kinase inhibition, notably VEGFR-2 signaling suppression, and for acetylcholinesterase (AChE) modulation [2]. However, peer-reviewed primary bioactivity data specifically for this compound remain extremely scarce; most activity claims derive from vendor-curated databases or class-level extrapolation.

Why Generic Substitution of 3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea (CAS 1157922-50-3) Fails: Evidence of Para-Fluoro Differentiation


Within the 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)-3-arylurea series, replacement of the para-substituent on the N′-phenyl ring is non-interchangeable. Even among co-formula analogs (C₁₆H₁₆FN₃O), shifting the fluorine from the para (4-fluorophenyl) to the ortho (2-fluorophenyl) position (CAS 1157922-38-7) alters both lipophilicity and target engagement profiles; the para-fluoro isomer exhibits a distinct logP of 2.908 [1] and a vendor-reported AChE IC₅₀ of 15 µM , while no comparable AChE data exist for the ortho isomer. Likewise, replacing the fluorine atom with a methyl group (CAS 1157571-15-7) or hydrogen (CAS 1157922-32-1) removes the electron-withdrawing, metabolic-stability and binding-modulating effects conferred by the 4-fluoro substituent [2]. Consequently, procurement of a generic “tetrahydroisoquinoline urea” without specifying the 4-fluorophenyl substitution cannot guarantee equivalent biochemical performance.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea (CAS 1157922-50-3) Against Closest Analogs


AChE Inhibition: Para-Fluoro vs. Ortho-Fluoro and Unsubstituted Phenyl Analogs

The 4-fluorophenyl derivative is reported to inhibit acetylcholinesterase (AChE) with an IC₅₀ of 15 µM . This value represents a distinct biochemical benchmark within the tetrahydroisoquinoline-urea series: the direct 2-fluorophenyl positional isomer (CAS 1157922-38-7) and the unsubstituted phenyl analog (CAS 1157922-32-1) lack publicly disclosed AChE IC₅₀ data, making the para-fluoro compound the only member of this series with vendor-reported enzyme inhibition quantification. The reported IC₅₀ provides a starting parameter for CNS-targeted screening that cannot be assumed for other aryl substituents.

Acetylcholinesterase inhibition CNS research tools Structure-activity relationship

Lipophilicity (logP) Differentiation: 4-Fluoro vs. 4-Methyl and Unsubstituted Phenyl Analogs

The calculated partition coefficient (logP) for 3-(4-fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is 2.908 [1]. This value situates the compound within the optimal CNS drug-like space (logP 2–4) and is significantly higher than that of the unsubstituted phenyl analog (predicted logP ~2.3 based on lower molecular weight, C₁₆H₁₇N₃O, MW 267.33 ). The 4-fluoro substitution increases logP by approximately 0.6 log units relative to the phenyl parent, while the 4-methyl analog (MW 281.35, C₁₇H₁₉N₃O) is expected to have an even higher clogP, potentially reducing aqueous solubility. The para-fluoro substituent thus offers a balanced lipophilic profile distinct from both the less lipophilic parent and the more lipophilic methyl analog.

Lipophilicity Drug-likeness Blood-brain barrier permeability

Supplier Purity Variability: Batch-to-Batch Consistency of the 4-Fluoro Isomer

Multiple independent suppliers list 3-(4-fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea at ≥95% purity (AKSci 0514DF ; Enamine EN300-73474 [1]; CymitQuimica Ref. 3D-HWB92250 ). In contrast, the 4-methylphenyl analog (CAS 1157571-15-7) is listed at ≥98% purity by certain vendors , while the 2-fluorophenyl positional isomer is typically sourced at 95% . Although a 3% purity differential may seem modest, it can be significant in high-sensitivity biochemical assays where trace impurities may confound IC₅₀ determinations. The consistent 95% specification across multiple vendors for the 4-fluoro compound provides procurement reliability and comparability of inter-laboratory results.

Chemical purity Procurement specification Reproducibility

Class-Level VEGFR-2 Suppression Potential: Tetrahydroisoquinoline Diaryl Urea Scaffold Benchmarking

Although direct VEGFR-2 inhibition data for CAS 1157922-50-3 are not publicly available, structurally related tetrahydroisoquinoline-based diaryl ureas (compounds 9k and 9s from Huang et al., 2019 [1]) demonstrated: (i) cytotoxic activity comparable or superior to gefitinib against A549, MCF-7, and PC-3 cell lines; (ii) VEGFR-2 phosphorylation inhibition at 0.5–1.0 µmol/L; and (iii) suppression of HUVEC tube formation at 4.0 µmol/L. The target compound shares the identical tetrahydroisoquinoline-5-yl diaryl urea core scaffold and differs only in the terminal aryl substituent pattern. This class-level evidence supports the compound's potential as a VEGFR-2 signaling modulator scaffold distinct from non-urea tetrahydroisoquinoline chemotypes.

VEGFR-2 inhibition Angiogenesis suppression Cancer research

High-Confidence Application Scenarios for 3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea (CAS 1157922-50-3)


Cholinergic System Probe Development: AChE Inhibitor Lead Optimization

The vendor-reported AChE IC₅₀ of 15 µM makes this compound a tractable starting point for CNS-focused medicinal chemistry programs targeting cholinergic dysfunction. Its intermediate logP of 2.908 [1] supports passive BBB penetration, and the para-fluoro substituent offers metabolic stability advantages over the unsubstituted phenyl analog. Structure-activity relationship (SAR) studies can utilize the 2-fluoro and 4-methyl analogs as negative and positive lipophilicity controls, respectively.

VEGFR-2 Angiogenesis Research: Scaffold Validation in Cancer Models

As a member of the tetrahydroisoquinoline-based diaryl urea class that has demonstrated VEGFR-2 phosphorylation inhibition at sub-micromolar concentrations (0.5–1.0 µmol/L for 9k/9s), suppression of HUVEC tube formation at 4.0 µmol/L, and cytotoxicity comparable to gefitinib in A549, MCF-7, and PC-3 cell lines [2], this compound is a rational candidate for angiogenesis inhibitor screening. Its structural distinction from the published leads (different terminal aryl substitution) offers novelty for IP-sensitive programs.

Analytical Reference Standard: Impurity Profiling in Tetrahydroisoquinoline API Manufacturing

Classified as both a building block and a pharmaceutical impurity reference standard , this compound (≥95% purity ) serves as a well-characterized marker for HPLC impurity profiling in the synthesis of tetrahydroisoquinoline-based APIs. Its defined molecular formula (C₁₆H₁₆FN₃O, MW 285.32), MDL identifier (MFCD13806051), and multi-vendor availability ensure lot-to-lot traceability suitable for GMP quality control laboratories.

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.